molecular formula C19H19IN2O2 B3510767 3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

Cat. No.: B3510767
M. Wt: 434.3 g/mol
InChI Key: RLKGPHUDPWUKKL-UHFFFAOYSA-N
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Description

3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide is a complex organic compound that features an iodine atom attached to a benzamide structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-aminobenzamide with piperidine-1-carbonyl chloride under basic conditions.

    Iodination: The iodination of the benzamide core is achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl or alkyne derivatives.

Scientific Research Applications

3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used to study the interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Material Science: The compound is used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(piperidine-1-carbonyl)phenyl]benzamide: Lacks the iodine atom, which may result in different biological activities.

    3-bromo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide: Similar structure but with a bromine atom instead of iodine.

    3-chloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in 3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide imparts unique chemical reactivity and biological properties. The iodine atom can participate in specific interactions with biological targets, making this compound distinct from its analogs with different halogen atoms.

Properties

IUPAC Name

3-iodo-N-[2-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19IN2O2/c20-15-8-6-7-14(13-15)18(23)21-17-10-3-2-9-16(17)19(24)22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKGPHUDPWUKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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